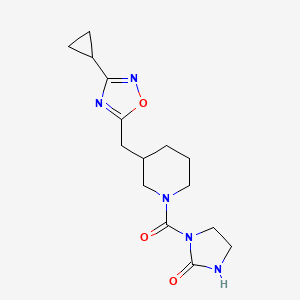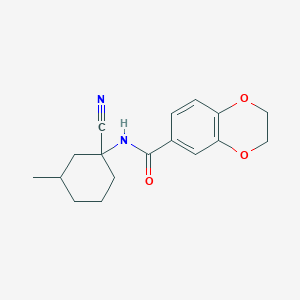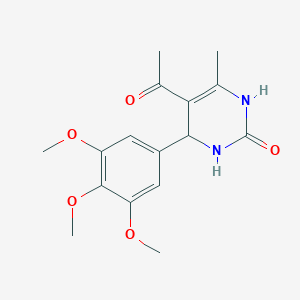![molecular formula C11H19N3 B2887720 (2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1701880-49-0](/img/structure/B2887720.png)
(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, other names or synonyms it might be known by, and its chemical formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents and conditions needed for these reactions and the products they yield.Physical And Chemical Properties Analysis
This includes properties like melting and boiling points, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives, such as those synthesized in studies by Titi et al. (2020), have been extensively explored for their unique structural properties and potential biological activities. These compounds are synthesized through reactions involving primary amines and have been characterized using various spectroscopic methods, including FT-IR, UV–visible, and NMR spectroscopy, as well as mass spectrometry and X-ray crystallography. The structural analysis has revealed significant details about their molecular geometry and potential interaction sites, which could be crucial for their biological activities against targets like breast cancer and microbes (Titi et al., 2020).
Catalytic Applications and Polymerization
Research by Shin et al. (2016) has demonstrated the utility of pyrazole-derived compounds in catalysis, particularly in the polymerization of methyl methacrylate. This study synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes using pyrazole-based ligands and investigated their geometric structures and catalytic efficiency in polymerization processes. The findings suggest that these complexes can effectively catalyze polymerization, yielding polymers with high molecular weight and specific stereochemistry (Shin et al., 2016).
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, compounds containing the pyrazole moiety, similar to the one , are of interest due to their potential medicinal properties. Rioux et al. (2015) explored the metabolic pathways and structural characterization of EPZ011652, a protein arginine N-methyltransferase inhibitor. This research provides valuable insights into the drug's metabolic clearance and the formation of its metabolites, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Rioux et al., 2015).
Safety And Hazards
This involves detailing any risks associated with handling or using the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This could involve potential applications of the compound, areas where further research is needed, or upcoming trends in its field of study.
Remember, the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-known or newly synthesized compound, some of this information might not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature, databases, and safety data sheets.
Eigenschaften
IUPAC Name |
2-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)5-12-6-11-7-13-14(8-11)10(3)4/h7-8,10,12H,1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHGNVOYDARNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)







![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
